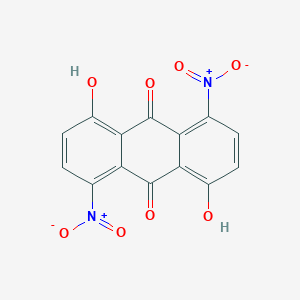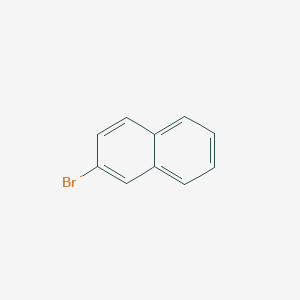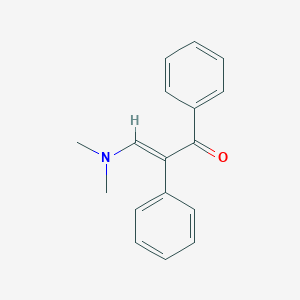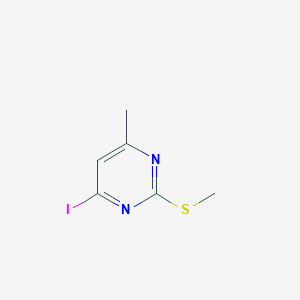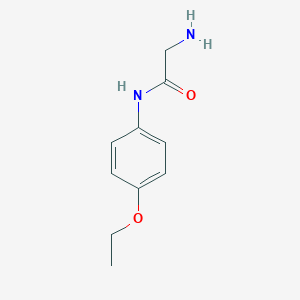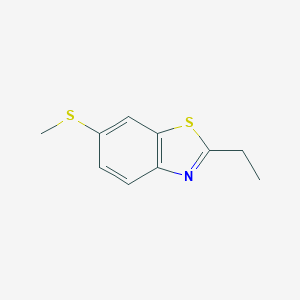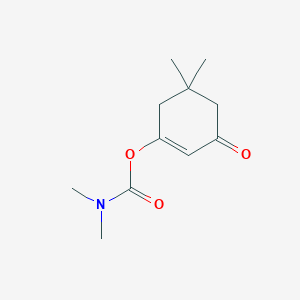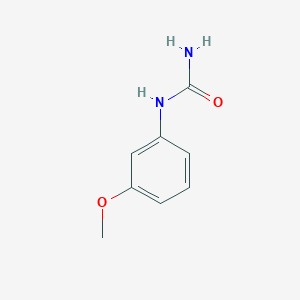![molecular formula C18H18 B093669 1,4,7,8,11,12-Hexahydrobenz[a]anthracene CAS No. 16434-61-0](/img/structure/B93669.png)
1,4,7,8,11,12-Hexahydrobenz[a]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,8,11,12-Hexahydrobenz[a]anthracene, commonly known as HBA, is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. HBA is used in a variety of applications, including as a model compound for studying the carcinogenicity of PAHs, as a starting material for the synthesis of other compounds, and as a standard for the calibration of analytical instruments.
作用機序
The mechanism of action of HBA is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to DNA and other cellular components, leading to cellular damage and potentially carcinogenic effects. HBA has been shown to induce tumors in laboratory animals, including lung tumors and skin tumors.
生化学的および生理学的効果
HBA has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and inflammation. It has also been shown to affect gene expression and cell signaling pathways. HBA has been shown to have both pro- and anti-inflammatory effects, depending on the dose and duration of exposure.
実験室実験の利点と制限
HBA is a widely used model compound for studying the carcinogenicity of 1,4,7,8,11,12-Hexahydrobenz[a]anthracenes, as it has been shown to induce tumors in laboratory animals. It is also a useful starting material for the synthesis of other compounds, and can be used as a standard for the calibration of analytical instruments. However, HBA has some limitations, including its toxicity and potential carcinogenicity, which require careful handling and disposal. In addition, the mechanism of action of HBA is not fully understood, which limits its use in certain types of experiments.
将来の方向性
There are many potential future directions for research involving HBA. One area of interest is the development of new methods for the synthesis of HBA and related compounds, which could lead to the discovery of new drugs and materials. Another area of interest is the study of the biochemical and physiological effects of HBA, particularly its effects on gene expression and cell signaling pathways. Finally, there is a need for further research into the mechanism of action of HBA, which could lead to the development of new strategies for preventing and treating cancer.
合成法
HBA can be synthesized by a variety of methods, including catalytic hydrogenation of anthracene, dehydrogenation of 1,2,3,4-tetrahydroanthracene, and cyclization of 1,2,3,4-tetrahydroanthracene-9,10-dione. The most commonly used method is catalytic hydrogenation of anthracene, which involves the use of a catalyst such as palladium on carbon and hydrogen gas.
科学的研究の応用
HBA is widely used in scientific research, particularly in the fields of toxicology, cancer research, and organic synthesis. It is used as a model compound for studying the carcinogenicity of 1,4,7,8,11,12-Hexahydrobenz[a]anthracenes, as it has been shown to induce tumors in laboratory animals. HBA is also used as a starting material for the synthesis of other compounds, such as polycyclic aromatic hydrocarbons and heterocycles. In addition, HBA is used as a standard for the calibration of analytical instruments, such as gas chromatography and mass spectrometry.
特性
CAS番号 |
16434-61-0 |
|---|---|
製品名 |
1,4,7,8,11,12-Hexahydrobenz[a]anthracene |
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC名 |
1,4,7,8,11,12-hexahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H18/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-4,9-10H,5-8,11-12H2 |
InChIキー |
NSKWUXQEILRFDE-UHFFFAOYSA-N |
SMILES |
C1C=CCC2=C1CC3=C(C2)C4=C(CC=CC4)C=C3 |
正規SMILES |
C1C=CCC2=C1CC3=C(C2)C4=C(CC=CC4)C=C3 |
同義語 |
1,4,7,8,11,12-Hexahydrobenz[a]anthracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



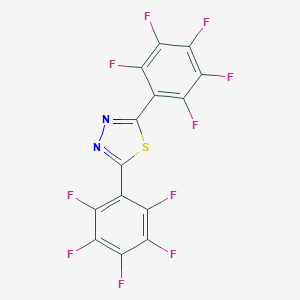
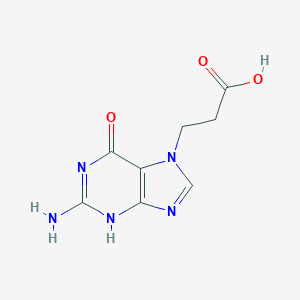
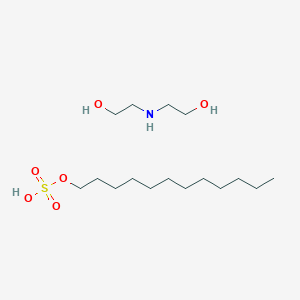
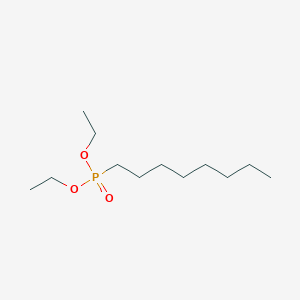
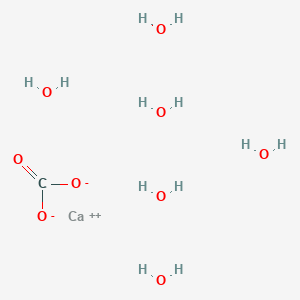
![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B93594.png)
